molecular formula C11H11BrO2 B8624483 MFCD27930851

MFCD27930851

Cat. No.: B8624483
M. Wt: 255.11 g/mol
InChI Key: NMLCKFKZMMZHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD27930851 is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD27930851 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

MFCD27930851 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

MFCD27930851 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD27930851 involves its interaction with specific molecular targets and pathways. The bromine atom and the pentenoic acid chain play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(3-Chlorophenyl)-4-pentenoic Acid
  • (E)-5-(3-Fluorophenyl)-4-pentenoic Acid
  • (E)-5-(3-Iodophenyl)-4-pentenoic Acid

Uniqueness

MFCD27930851 is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-(3-bromophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h1,3-6,8H,2,7H2,(H,13,14)

InChI Key

NMLCKFKZMMZHOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-carboxypropy)triphenylphosphonium bromide (25 g, 58.3 mmol) in DMSO (53 mL) was added t-BuOK (12.4 g, 110.7 mmol). The mixture was stirred at rt for 20 min. Then a solution of 3-Bromo-benzaldehyde (9.3 g, 50.3 mmol) in DMSO (15 mL) was added dropwise. The reaction mixture was stirred at rt for 4 h. The mixture was poured in water and extracted with DCM. The organic layer was dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure. The crude material was purified by silica gel chromatography using a solvent system of 5:1 petroleum ether/EtOAc to give 5-(3-Bromo-phenyl)-pent-4-enoic acid (4.8 g, 38%). 1H-NMR (400 MHz, CDCl3) δ ppm 7.45 (s, 1H), 7.2-7.25 (m, 1H), 7.1-7.15 (m, 2H), 6.4-6.45 (m, 1H), 6.23-6.3 (m, 1H), 2.4-2.6 (m, 4H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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